

Application Notes and Protocols: Segesterone Acetate in Long-Acting Reversible Contraception (LARC) Studies

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Compound of Interest

Compound Name: Segesterone

Cat. No.: B1250651

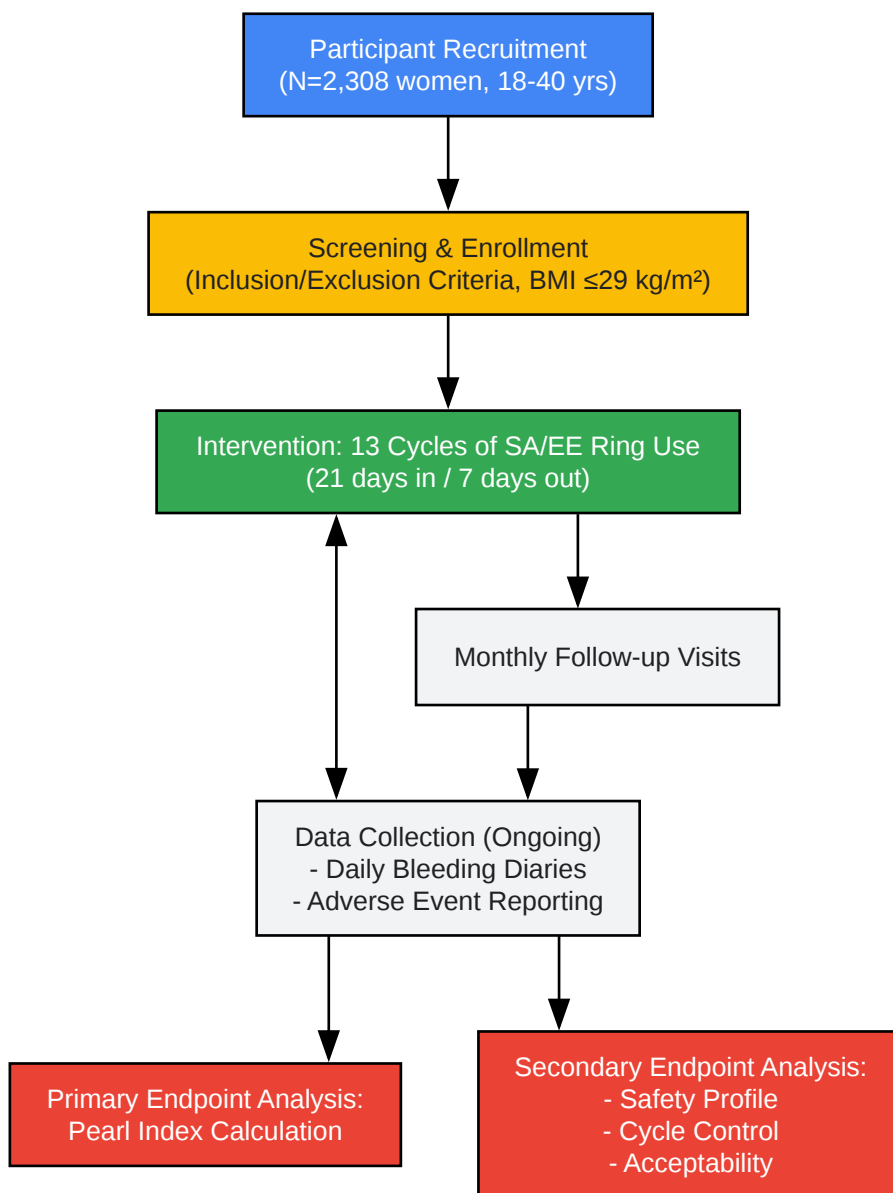
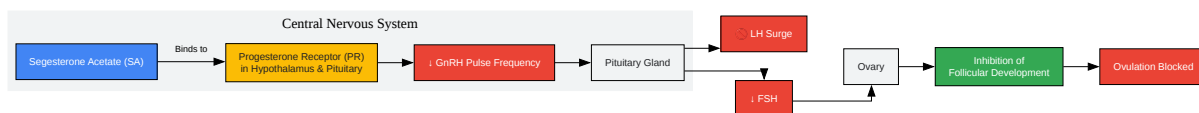
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Introduction

Segesterone acetate (SA), also known as Nestorone®, is a potent, fourth-generation synthetic progestin used in long-acting reversible contraception (LARC).[1][2] It is a 19-norprogesterone derivative that exhibits high progestational activity and a strong anti-ovulatory potential.[3][4] A key characteristic of **segesterone** acetate is its lack of androgenic, estrogenic, or glucocorticoid activity at contraceptive doses.[3][4][5] Due to its rapid metabolism when taken orally, SA is exclusively used in parenteral formulations such as vaginal rings, subdermal implants, and transdermal gels.[3][4] These delivery systems provide sustained, long-term release of the hormone, making it an ideal component for LARC methods. This document outlines the quantitative data from key studies, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Mechanism of Action

Segesterone acetate's primary mechanism of action in preventing pregnancy is the suppression of ovulation.[6] It selectively binds to progesterone receptors, acting as a potent agonist.[7] This action blocks the mid-cycle surge of luteinizing hormone (LH), which is essential for the maturation and release of an egg from the ovary.[3] When combined with an estrogen like ethinyl estradiol (EE), the contraceptive effect is enhanced, and it helps prevent irregular endometrial shedding.[3]



Segesterone Acetate LARC Systems											
Segment 1: Intrauterine Systems (IUS)				Segment 2: Subdermal Implants (SDI)				Segment 3: Transdermal Patches (TP)			
Active Ingredients: SA + IUS	Duration: 5 Years (21 cycles)	Administration: Self-inserted (215 day schedule)	Key Features: User-controlled, reversible	Active Ingredients: SA only	Duration: 3-5 Years	Administration: Clinician inserted	Key Features: Proprietary, "forgettable"	Active Ingredients: SA + Testosterone	Duration: Daily Application	Administration: Self-applied	Key Features: Novel male hormonal method

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